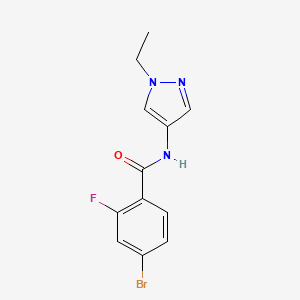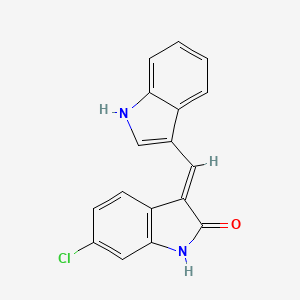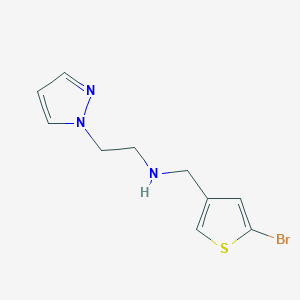
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of o-phenylenediamine with α-keto acids, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic or nucleophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学的研究の応用
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another nitrogen-containing heterocycle with diverse biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidine: Known for its therapeutic and pharmacological properties.
Uniqueness
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is unique due to its specific structural features and the presence of both the quinoxaline and acetic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
2-[(2S)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChIキー |
UCNFCRXGPQHQBE-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N[C@H](C(=O)N2)CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)



![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14909438.png)



